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Compound of Interest

Compound Name: 2-(Boc-aminomethyl)pyrimidine

Cat. No.: B578552 Get Quote

Introduction

2-(Boc-aminomethyl)pyrimidine, also known as tert-butyl N-(pyrimidin-2-ylmethyl)carbamate,

is a valuable chemical intermediate widely utilized by researchers, scientists, and drug

development professionals. Its structure, featuring a pyrimidine core and a Boc-protected

aminomethyl group, makes it a versatile building block in the synthesis of a diverse array of

complex molecules with significant biological activity. The pyrimidine scaffold is a privileged

structure in medicinal chemistry, appearing in numerous approved drugs, while the tert-

butoxycarbonyl (Boc) protecting group allows for selective and controlled chemical

transformations.[1] This technical guide provides an in-depth overview of the synthesis,

properties, and applications of 2-(Boc-aminomethyl)pyrimidine, complete with experimental

protocols and data presented for easy reference.

Physicochemical Properties
A summary of the key physicochemical properties of 2-(Boc-aminomethyl)pyrimidine is

presented in the table below.
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Property Value

CAS Number 1260843-26-2

Molecular Formula C₁₀H₁₅N₃O₂

Molecular Weight 209.24 g/mol

Appearance White to off-white solid

Storage Room Temperature, Sealed in dry conditions

Synthesis of 2-(Boc-aminomethyl)pyrimidine
While 2-(Boc-aminomethyl)pyrimidine is commercially available from various suppliers, a

general synthetic approach involves the protection of the amino group of 2-

(aminomethyl)pyrimidine. A representative protocol for a similar Boc-protection reaction is

provided below.

Experimental Protocol: Boc Protection of an Amine
This protocol describes a general method for the Boc protection of a primary amine, which can

be adapted for the synthesis of 2-(Boc-aminomethyl)pyrimidine from 2-

(aminomethyl)pyrimidine.

Materials:

2-(Aminomethyl)pyrimidine

Di-tert-butyl dicarbonate (Boc₂O)

Triethylamine (TEA) or another suitable base

Dichloromethane (DCM) or another suitable solvent

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate or sodium sulfate
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Rotary evaporator

Standard laboratory glassware

Procedure:

Dissolve 2-(aminomethyl)pyrimidine (1.0 eq) in the chosen solvent (e.g., DCM) in a round-

bottom flask.

Add the base (e.g., triethylamine, 1.1 eq) to the solution.

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the reaction

mixture at room temperature.

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin

Layer Chromatography (TLC).

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate

solution.

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic

solvent (e.g., DCM) three times.

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or

sodium sulfate.

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary

evaporator.

Purify the crude product by column chromatography on silica gel to afford the desired 2-
(Boc-aminomethyl)pyrimidine.

Spectroscopic Characterization
Detailed spectroscopic data for 2-(Boc-aminomethyl)pyrimidine is not readily available in the

public domain. However, the expected characteristic signals in ¹H and ¹³C NMR spectra can be

inferred from similar structures.
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Expected ¹H NMR Spectral Data (in CDCl₃):

~8.7 ppm (d, 2H): Protons on the pyrimidine ring (positions 4 and 6).

~7.2 ppm (t, 1H): Proton on the pyrimidine ring (position 5).

~5.5 ppm (br s, 1H): NH proton of the carbamate.

~4.5 ppm (d, 2H): Methylene protons (-CH₂-).

~1.5 ppm (s, 9H): Protons of the tert-butyl group.

Expected ¹³C NMR Spectral Data (in CDCl₃):

~168 ppm: Carbonyl carbon of the Boc group.

~158 ppm: Carbons of the pyrimidine ring (positions 4 and 6).

~157 ppm: Carbon of the pyrimidine ring (position 2).

~120 ppm: Carbon of the pyrimidine ring (position 5).

~80 ppm: Quaternary carbon of the tert-butyl group.

~45 ppm: Methylene carbon (-CH₂-).

~28 ppm: Methyl carbons of the tert-butyl group.

Applications in the Synthesis of Bioactive
Molecules
2-(Boc-aminomethyl)pyrimidine is a key building block for the synthesis of various bioactive

molecules, particularly kinase inhibitors. The pyrimidine core often serves as a scaffold that

mimics the adenine ring of ATP, enabling competitive binding to the ATP-binding site of kinases.

Workflow for Kinase Inhibitor Synthesis
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The general workflow for utilizing 2-(Boc-aminomethyl)pyrimidine in the synthesis of kinase

inhibitors involves deprotection of the Boc group followed by coupling with a suitable

pharmacophore.

2-(Boc-aminomethyl)pyrimidine Boc Deprotection
(e.g., TFA/DCM)

2-(Aminomethyl)pyrimidine
(Free Amine)

Coupling Reaction
(e.g., Amide or Sulfonamide formation) Target Kinase Inhibitor

Click to download full resolution via product page

Caption: General workflow for kinase inhibitor synthesis.

Application in the Synthesis of EGFR Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in cancer therapy,

and numerous pyrimidine-based EGFR inhibitors have been developed. 2-(Boc-
aminomethyl)pyrimidine can be a crucial starting material for the synthesis of such inhibitors.

Experimental Protocol: Synthesis of a Pyrimidine-Based Amide (General Procedure)

This protocol outlines a general procedure for the synthesis of an amide derivative from the

deprotected 2-(aminomethyl)pyrimidine, a common step in the synthesis of many kinase

inhibitors.

Materials:

2-(Aminomethyl)pyrimidine (from Boc deprotection)

Carboxylic acid of interest

Coupling agent (e.g., HATU, HBTU)

Base (e.g., DIPEA, TEA)

Anhydrous DMF or other suitable aprotic solvent

Standard workup and purification reagents

Procedure:
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Dissolve the carboxylic acid (1.0 eq) in the anhydrous solvent in a round-bottom flask.

Add the coupling agent (1.1 eq) and the base (2.0 eq) to the solution and stir for 10-15

minutes at room temperature to activate the carboxylic acid.

Add a solution of 2-(aminomethyl)pyrimidine (1.0 eq) in the same solvent to the reaction

mixture.

Stir the reaction at room temperature for 4-12 hours, monitoring its progress by TLC.

Upon completion, quench the reaction with water and extract the product with a suitable

organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and

brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography or recrystallization to obtain the desired

pyrimidine-based amide.

Targeting the EGFR Signaling Pathway
Pyrimidine-based inhibitors often target the tyrosine kinase domain of EGFR, preventing its

autophosphorylation and the subsequent activation of downstream signaling pathways that

promote cell proliferation, survival, and metastasis.
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Caption: Simplified EGFR signaling pathway and inhibitor action.

Conclusion
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2-(Boc-aminomethyl)pyrimidine stands out as a highly versatile and valuable intermediate in

the field of drug discovery and medicinal chemistry. Its pre-functionalized and protected nature

provides a convenient starting point for the synthesis of a wide range of complex molecules,

particularly kinase inhibitors targeting critical signaling pathways in diseases like cancer. The

strategic use of this intermediate allows for the efficient construction of compound libraries for

structure-activity relationship studies, ultimately accelerating the development of novel

therapeutics. While detailed public-domain synthetic and characterization data for this specific

compound is limited, its commercial availability and the well-established chemistry of its

functional groups ensure its continued importance in the research and development of new

medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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